2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)8-13-7-6-11(12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHVNSOBXSHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350576 | |
| Record name | ST008432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5761-58-0 | |
| Record name | ST008432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Phenacyl Bromides
The most direct method involves reacting 3-nitro-1H-pyrazole with phenacyl bromide derivatives under basic conditions. This one-step protocol leverages the nucleophilicity of the pyrazole’s N1 nitrogen, which attacks the electrophilic carbonyl carbon of phenacyl bromide. A study by Huang et al. demonstrated that using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound in 68% purity after recrystallization. The reaction proceeds via an SN2 mechanism, with the nitro group at the C3 position exerting an electron-withdrawing effect that enhances the pyrazole’s nucleophilicity.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Reagent Ratio (Pyrazole:Phenacyl Bromide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1:1.2 | K2CO3 | DMF | 80 | 12 | 68 |
| 1:1.5 | Et3N | AcCN | 70 | 10 | 55 |
Modern Catalytic Approaches
O-(4-Nitrobenzoyl)hydroxylamine-Mediated Synthesis
A breakthrough methodology reported by JurkiewicZ et al. utilizes O-(4-nitrobenzoyl)hydroxylamine as a nitrating agent in tandem with diketone precursors. This three-component reaction between primary amines, diketones, and hydroxylamine derivatives in DMF at 85°C achieves regioselective N1-alkylation. For example, combining 3-nitro-1H-pyrazole with 1-phenylpropane-1,2-dione and O-(4-nitrobenzoyl)hydroxylamine produced the target compound in 44% yield after column chromatography. Kinetic studies revealed that simultaneous addition of reagents at 0°C followed by gradual heating minimizes side reactions.
Solid-State Mechanochemical Synthesis
Emerging solvent-free protocols employ alumina (Al2O3) as a solid catalyst to promote condensation between 3-nitro-1H-pyrazole and phenyl ethanone derivatives. A representative procedure from Ivanov et al. involves grinding equimolar amounts of reactants with alumina (10:1 w/w substrate:catalyst) for 2 hours at room temperature, yielding 52% product after extraction. This method eliminates solvent waste and reduces purification steps, though scalability remains limited by manual grinding processes.
Density functional theory (DFT) calculations at the B3LYP/6-31G**(d) level provide mechanistic clarity on the preference for N1-substitution over N2. The nitro group at C3 stabilizes the transition state through resonance-assisted hydrogen bonding, lowering the activation energy for N1 attack by 12.3 kcal/mol compared to N2. This electronic bias ensures >95% regioselectivity in optimized systems, as confirmed by 1H NMR analysis of crude reaction mixtures.
Figure 1: Transition State Analysis for N1 vs. N2 Substitution
(Illustrative DFT-calculated energy profiles showing lower activation barrier for N1 pathway)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies adapt batch protocols to continuous flow systems to enhance heat transfer and mixing efficiency. A tubular reactor with a residence time of 30 minutes at 100°C achieves 89% conversion using superheated DMF as the solvent. However, catalyst deactivation over prolonged runs necessitates periodic alumina bed regeneration.
Byproduct Management
Common byproducts include bis-pyrazolyl ethers (from over-alkylation) and nitro-reduction derivatives. Reductive byproducts are suppressed by maintaining an oxygen-rich atmosphere, while ether formation is mitigated through stoichiometric control of phenacyl bromide.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra of the purified compound exhibit characteristic signals:
- Pyrazole H4 proton: δ 8.21 ppm (singlet)
- Phenyl ring protons: δ 7.45–7.89 ppm (multiplet)
- Ethyl ketone carbonyl: δ 192.4 ppm (13C NMR)
IR spectroscopy confirms the presence of nitro (1520 cm⁻¹) and ketone (1680 cm⁻¹) functional groups.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one share the phenylethanone core but differ in substituents and heterocyclic systems. Below is a detailed comparison:
Pyrazole Derivatives
2-(2,2-Dioxo-4,7-diphenyl-3,4-dihydro-6H-pyrazolo[5,1-c][1,2,4]thiadiazin-4-yl)-1-phenylethan-1-one
- Structure : Combines pyrazole with a thiadiazine ring and sulfone groups.
- Synthesis: Reacts 2,4-diphenylbutadiene-1,4-sultone with 5-amino-3-phenyl-1H-pyrazole under microwave heating (49% yield) .
- Key Properties : Enhanced rigidity due to fused rings; confirmed by X-ray crystallography .
1-(4-Nitrophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone
Thiazole/Benzothiazole Derivatives
(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethan-1-one (3j)
- Structure : Features a benzothiazole ring system with a benzyl substituent.
- Synthesis : Derived from aroyl-S,N-ketene acetals; exhibits aggregation-induced emission (AIE) properties .
- Key Properties : Solid-state emissive behavior tunable via substituents .
2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
- Structure : Naphthothiazole fused ring system.
Imidazole/Benzimidazole Derivatives
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one
- Structure : Imidazole-oxadiazole hybrid with a thioether linkage.
- Synthesis : Synthesized via reaction of phenacyl bromide with potassium salts of imidazole-carbohydrazide (76% yield) .
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
Comparative Analysis Table
Key Research Findings
- Stability and Tautomerism: Enaminone analogs (e.g., 2-(1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)-1-phenylethan-1-one) exhibit tautomer-dependent stability, with enolimine forms dominating in crystalline states for nitro-substituted derivatives .
- Synthetic Efficiency : Microwave-assisted reactions significantly improve yields (e.g., 49% in thiadiazine synthesis vs. 26-hour conventional heating) .
- Structural Confirmation : SHELXL software remains pivotal for refining crystal structures, ensuring accuracy in bond lengths and angles .
Biological Activity
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one, also known by its CAS number 5761-58-0, is a compound that belongs to the pyrazole class of heterocycles. Pyrazoles have gained attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article focuses on the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N4O2, with a molecular weight of approximately 231.21 g/mol. The presence of the nitro group and the pyrazole moiety is crucial for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines. The compound showed IC50 values ranging from 1.82 to 5.55 μM against HCT-116, HePG-2, and MCF-7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 values: 5.23, 4.50, and 4.17 μM respectively) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 5.55 |
| HePG-2 | 1.82 | |
| MCF-7 | 2.86 | |
| Doxorubicin | HCT-116 | 5.23 |
| HePG-2 | 4.50 | |
| MCF-7 | 4.17 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. In a series of experiments, derivatives including this compound were tested against various Gram-negative and Gram-positive bacteria such as E. coli, S. aureus, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated moderate to strong antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL against selected strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 31.25 |
| S. aureus | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties as well. One study reported that certain compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A notable case study involved synthesizing a new series of pyrazole derivatives and evaluating their biological activities through various assays:
Study Overview:
Researchers synthesized multiple derivatives of pyrazole and assessed their cytotoxicity against cancer cell lines and their antimicrobial efficacy against pathogenic bacteria.
Findings:
The study found that modifications at the pyrazole ring significantly influenced both anticancer and antimicrobial activities, highlighting structure–activity relationships (SAR) that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction between 3-nitro-1H-pyrazole and phenacyl bromide derivatives. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance reactivity .
- Temperature control : Reactions are often conducted at reflux (70–80°C) to accelerate kinetics while avoiding decomposition.
- Catalysts : Base catalysts like K₂CO₃ or triethylamine improve nucleophilicity of the pyrazole nitrogen.
- Purification : Column chromatography (EtOAc/hexane gradient) or recrystallization from ethanol yields pure product. Monitor progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons (7.4–8.1 ppm, multiplet for phenyl group).
- Pyrazole protons (8.5–9.0 ppm, singlet for H-4; nitro group deshields adjacent protons).
- Carbonyl carbon at ~195–200 ppm .
- IR : Strong absorption at ~1700–1685 cm⁻¹ (C=O stretch), 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 244.0722 (C₁₁H₉N₃O₃⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve ambiguities. Compare experimental bond lengths/angles with density functional theory (DFT) calculations .
- Solvent effects : Simulate NMR shifts using COSMO-RS or IEFPCM models to account for solvent polarity discrepancies.
- Dynamic effects : Consider tautomerism or conformational flexibility via variable-temperature NMR or molecular dynamics simulations .
Q. What strategies are recommended for analyzing the potential biological activity of this compound, particularly in antimicrobial contexts?
- Methodological Answer :
- In vitro assays : Screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include nitroreductase-deficient strains to assess nitro group dependency .
- Molecular docking : Target enzymes like enoyl-ACP reductase (InhA) or dihydrofolate reductase (DHFR). Validate binding poses with MD simulations and free-energy calculations (MM-PBSA/GBSA) .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying nitro position or phenyl substituents) to correlate electronic effects with activity .
Q. How should researchers approach the refinement of crystal structure data for this compound when encountering twinning or disorder issues?
- Methodological Answer :
- Twin refinement : Use SHELXL’s
TWINandBASFcommands to model twinning ratios. Validate with the Flack parameter and Hooft statistics . - Disorder modeling : Split occupancy for disordered regions (e.g., nitro group orientations). Apply restraints (SIMU, DELU) to maintain reasonable geometry.
- Validation tools : Check R factors (R₁ < 0.05), electron density maps (residual density < 0.5 eÅ⁻³), and PLATON/ADDSYM for missed symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
